molecular formula C10H7BrOS B073811 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone CAS No. 1131-87-9

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone

Cat. No.: B073811
CAS No.: 1131-87-9
M. Wt: 255.13 g/mol
InChI Key: NTQPGUCRHJHYIA-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is a high-value chemical building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a benzothiophene scaffold, a privileged structure in drug discovery, functionalized with a highly reactive α-bromoketone group. This bifunctional nature makes it an excellent electrophilic intermediate for nucleophilic substitution reactions, particularly in the synthesis of more complex heterocyclic systems and for the introduction of the benzothiophene moiety into target molecules via alkylation. Its primary research application lies in its role as a key precursor for the development of novel pharmacologically active compounds, including kinase inhibitors and other small-molecule therapeutics targeting various disease pathways. The reactive bromine atom allows for facile derivatization, enabling researchers to create focused libraries for structure-activity relationship (SAR) studies. This reagent is provided with high chemical purity to ensure reliability and reproducibility in sensitive synthetic workflows, supporting advancements in early-stage drug discovery and materials science.

Properties

IUPAC Name

1-(1-benzothiophen-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPGUCRHJHYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427623
Record name 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-87-9
Record name 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone can be synthesized through the bromination of 1-(1-benzothiophen-5-yl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the alpha position of the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing benzothiophene structures can inhibit protein kinases, which are crucial in cancer cell proliferation. For instance, modifications of the benzothiophene moiety have led to compounds that exhibit selective inhibition of CK2 (Casein Kinase 2), a protein implicated in various cancers .
    CompoundActivityIC50 (µM)
    Benzothiophene Derivative ACK2 Inhibition4
    Benzothiophene Derivative BCK2 Inhibition5
  • Allosteric Modulators :
    Recent studies have identified that compounds related to benzothiophenes can act as allosteric modulators of various receptors, including dopamine receptors. This property opens avenues for developing drugs targeting neurological disorders, such as Parkinson's disease and schizophrenia .

Biochemical Applications

  • Cell Biology :
    The compound is utilized in cell culture studies to evaluate its effects on cellular viability and proliferation. For example, it has been tested on renal cell carcinoma lines, demonstrating significant cytotoxic effects at specific concentrations .
    Cell LineTreatment Concentration (µM)Viability (%)
    786-O2543
    ControlN/A100
  • Synthetic Biology :
    In synthetic biology, derivatives of this compound are being explored for their roles in synthesizing new biochemical pathways or as building blocks for more complex molecules. The unique structure allows for modifications that can enhance biological activity or specificity .

Case Studies

  • Inhibition of CK2 in Cancer Cells :
    A study demonstrated that a derivative of this compound significantly reduced the viability of clear cell renal cell carcinoma cells by inhibiting CK2 activity. The compound was administered at varying concentrations, revealing a dose-dependent response .
  • Dopamine Receptor Modulation :
    Another investigation highlighted the use of this compound as a positive allosteric modulator for dopamine receptors, showing promise in enhancing dopaminergic signaling without the side effects associated with traditional agonists .

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone (CAS: 97511-06-3)

  • Molecular Formula : C₁₀H₇BrOS (identical to the target compound).
  • Structural Difference: The bromoethanone group is attached to the 2-position of the benzothiophene ring instead of the 5-position.

1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone (CAS: 54223-20-0)

  • Molecular Formula: C₉H₆BrNOS.
  • Structural Difference : Replaces the benzothiophene ring with a benzothiazole ring, introducing a nitrogen atom in the heterocycle.
  • Properties : Higher melting point (86–87°C) due to increased polarity from the nitrogen atom. The benzothiazole moiety enhances electron-withdrawing effects, making this compound more reactive in cyclocondensation reactions .

Analogues with Different Heterocyclic Cores

1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone (CAS: 2776580, Thermo Scientific™)

  • Molecular Formula : C₁₀H₇BrO₂.
  • Structural Difference : Benzofuran replaces benzothiophene, substituting sulfur with oxygen.
  • This compound is used in photodynamic therapy research due to its fluorescence properties .

2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: Unspecified)

  • Molecular Formula : C₈H₇BrO₂.
  • Structural Difference : A simple phenyl ring with a hydroxyl group replaces the benzothiophene.
  • Applications : Widely used in synthesizing adrenaline analogs and β-blockers. The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic benzothiophene derivative .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone 1131-87-9 C₁₀H₇BrOS 48–50 Pharmaceutical intermediates
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone 54223-20-0 C₉H₆BrNOS 86–87 Organic synthesis, ligand design
1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone 2776580 C₁₀H₇BrO₂ Not reported Photodynamic therapy
2-Bromo-1-(4-hydroxyphenyl)ethanone Unspecified C₈H₇BrO₂ Not reported Adrenaline-type drug synthesis

Biological Activity

1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrOC_{10}H_7BrO, with a molecular weight of approximately 239.065 g/mol. The compound features a benzothiophene ring system attached to a bromoacetyl group, which enhances its electrophilic properties and biological reactivity.

PropertyValue
Molecular FormulaC10H7BrOC_{10}H_7BrO
Molecular Weight239.065 g/mol
Density1.582 g/cm³
Boiling Point306.8°C at 760 mmHg
Flash Point139.3°C

Anticancer Activity

Benzothiophene derivatives have shown promising anticancer properties. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that benzothiophene derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of benzothiophene derivatives against various pathogens. This includes both antibacterial and antifungal activities, suggesting that compounds like this compound could be developed into therapeutic agents for infectious diseases .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptors linked to pain and inflammation, providing analgesic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiophene derivatives:

  • Anticancer Study : A study demonstrated that a related benzothiophene derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Study : In vivo models showed that benzothiophene derivatives significantly reduced edema and inflammation markers compared to control groups, supporting their use as anti-inflammatory agents .
  • Antimicrobial Study : Compounds similar to this compound were tested against bacterial strains, showing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone?

Answer:
The synthesis typically involves bromination of the parent ketone or substitution reactions. Key reagents include brominating agents (e.g., Br₂ in acetic acid or PBr₃) under controlled conditions. For example, bromination of 1-(1-benzothiophen-5-yl)-1-ethanone using HBr or NBS (N-bromosuccinimide) in polar aprotic solvents like DMF may yield the target compound. Purification via recrystallization (using ethanol or hexane) or column chromatography is essential to isolate the product. Characterization via melting point analysis (mp ~48–50°C, as reported in literature) and spectroscopic methods (¹H/¹³C NMR, FT-IR) confirms purity .

Advanced: How can X-ray crystallography resolve structural ambiguities in bromoethanone derivatives like this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELX software (e.g., SHELXL) is critical for resolving bond angles, torsional conformations, and halogen placement. For bromoethanones, the bromine atom’s electron density can be precisely mapped to confirm its position on the ethanone moiety. Challenges like twinning or centrosymmetric ambiguities require Flack parameter analysis or alternative refinement strategies (e.g., using the x parameter for enantiomorph-polarity validation) to avoid false chirality assignments .

Basic: What spectroscopic techniques are prioritized for characterizing this compound’s purity and structure?

Answer:

¹H/¹³C NMR : Identifies aromatic protons (benzothiophene ring, δ 7.0–8.5 ppm) and the carbonyl group (δ ~200–210 ppm).

FT-IR : Confirms C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).

Mass Spectrometry (EI-MS) : Validates molecular weight (MW 255.13 g/mol) and fragmentation patterns.

Melting Point Analysis : Cross-referencing with literature values (mp 48–50°C) ensures consistency .

Advanced: How should researchers address discrepancies in reported melting points or spectral data?

Answer:
Contradictions may arise from polymorphic forms, impurities, or solvent-dependent crystallization. To resolve this:

Reproduce Synthesis : Ensure identical reaction conditions (solvent, temperature) as cited studies.

DSC/TGA Analysis : Differentiate polymorphs via thermal behavior.

High-Resolution MS : Rule out isotopic or contaminant interference.

Collaborative Validation : Compare data with databases like NIST Chemistry WebBook or crystallographic repositories (e.g., CCDC) .

Advanced: What mechanistic strategies optimize bromine substitution reactions for functionalizing this compound?

Answer:
The bromine atom’s reactivity allows nucleophilic substitution (SN₂) or transition-metal-catalyzed coupling (e.g., Suzuki, Ullmann). Key considerations:

Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.

Catalysts : Pd(PPh₃)₄ for cross-couplings or CuI for Ullmann reactions.

Temperature Control : Avoid ketone decomposition by maintaining ≤80°C.

Protecting Groups : Temporarily protect the ketone (e.g., as a ketal) to prevent side reactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

Storage : Keep in airtight containers at 2–8°C, away from ignition sources.

Waste Disposal : Neutralize with sodium bicarbonate before discarding as halogenated waste .

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Answer:

DFT Calculations : Optimize geometry and map electrostatic potentials to predict nucleophilic/electrophilic sites.

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

MD Simulations : Assess stability in solvent environments (water, DMSO) over nanosecond timescales.

QSAR Models : Corrogate substituent effects on bioactivity using regression analysis .

Advanced: What crystallographic challenges arise during structure determination, and how are they mitigated?

Answer:
Common issues include low crystal quality, twinning, or weak diffraction. Solutions:

Crystal Growth Optimization : Use slow evaporation (ether/pentane mixtures) or seeding.

Data Collection : High-intensity synchrotron radiation improves weak reflections.

Refinement : Employ SHELXL’s TWIN/BASF commands for twinned data or refine against multiple datasets .

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